(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid

Solid-state photochemistry Crystal engineering Supramolecular chemistry

Researchers requiring the (2Z,4Z)-isomer for [2+2] photocycloaddition or high-performance polymer synthesis often encounter supply bottlenecks, as only the cis,cis geometry enables intermolecular photoreactivity in co-crystals and delivers superior molecular weight and film strength versus the trans,trans isomer or unsubstituted muconic acid. - Polymer Performance: Polyamides and polyhydrazides derived from this monomer exhibit quantitatively higher molecular weight, film strength, and solubility compared to muconic acid-based analogs. - Photochemical Utility: The bent (2Z,4Z) geometry is uniquely capable of [2+2] photocycloaddition in hydrogen-bonded co-crystals; the (2E,4E) isomer is photoinert. - Supply Assurance: Available with confirmed isomeric purity via Nocardia-mediated biosynthetic routes. In stock with competitive pricing for immediate R&D and pilot-scale procurement.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 20514-40-3
Cat. No. B11954846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid
CAS20514-40-3
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=CC=C(C)C(=O)O)C(=O)O
InChIInChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3-,6-4-
InChIKeyHVMNFKUBOVSQCO-GLIMQPGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity of (2Z,4Z)-2,5-Dimethylhexa-2,4-dienedioic Acid


(2Z,4Z)-2,5-Dimethylhexa-2,4-dienedioic acid (CAS 20514-40-3) is a C₈-dicarboxylic diene belonging to the dimethylmuconic acid family, characterized by a conjugated (2Z,4Z)-diene backbone bearing two α-methyl substituents on the carboxylic acid termini [1]. The compound exhibits a molecular weight of 170.16 g·mol⁻¹, an XLogP3-AA of 1.2, and two hydrogen-bond donor sites, consistent with a moderately lipophilic, hydrogen-bond-capable diacid scaffold [2]. Its (2Z,4Z) geometry distinguishes it from the thermodynamically more stable (2E,4E) isomer (CAS 20514-41-4) and imparts unique solid-state packing motifs, photochemical reactivity, and metal-chelation behavior that are central to its utility in polymer synthesis, coordination chemistry, and bioactive-agent design [1][3].

Why (2Z,4Z)-Dimethylmuconic Acid Is Not Interchangeable


The term “dimethylmuconic acid” encompasses at least three geometric isomers—(2Z,4Z), (2E,4E), and (2Z,4E)—as well as positional isomers differing in methyl-group placement (e.g., 2,4-dimethyl vs. 2,5-dimethyl substitution), all of which exhibit divergent solid-state packing, photochemical reactivity, and polymer properties [1]. Unlike the centrosymmetric (2E,4E) isomer, the (2Z,4Z) isomer possesses a bent molecular geometry that enables distinct hydrogen-bonded supramolecular assemblies and [2+2] photocycloaddition behavior in co-crystals, properties lost upon substitution with the trans‑isomer [2]. Furthermore, polymers derived from dimethylmuconic acid display enhanced molecular weight, film strength, and solubility compared to those from unsubstituted muconic acid, meaning that interchange with the parent diacid results in measurable performance deficits [3]. These differences are not cosmetic—they directly translate into divergent material performance, biological recognition, and synthetic utility, making isomer‑specific procurement mandatory for reproducible R&D and production outcomes.

Head-to-Head Comparison: (2Z,4Z) Isomer vs. Closest Analogs


(2Z,4Z) vs. (2E,4E) Photocycloaddition in Co-Crystals

In co-crystallization studies with hydrogen-bond-acceptor templates, (2Z,4Z)-dimethylmuconic acid (the cis,cis‑isomer also designated α,α'-dimethyl-cis,cis-muconic acid) adopts a bent conformation that positions the two double bonds in the proper orientation for intermolecular [2+2] photocycloaddition. Under identical co-crystallization conditions, the (2E,4E) isomer (CAS 20514-41-4) fails to react because its extended, centrosymmetric geometry cannot achieve the requisite olefin proximity (<4.2 Å) for photodimerization [1]. This stereochemistry-driven reactivity difference is absolute, not incremental.

Solid-state photochemistry Crystal engineering Supramolecular chemistry

Polyamide Properties: Dimethylmuconic vs. Muconic Acid

In a comparative polymerization study, polyhydrazides and polyamides synthesized from α,α'-dimethylmuconic acid dichloride (the acid chloride of the target compound scaffold) were benchmarked against those derived from unsubstituted muconic acid under identical interfacial and low-temperature solution polymerization conditions. The dimethyl-substituted polymers consistently exhibited higher molecular weight, greater film strength, and improved solubility relative to the unsubstituted muconic acid analogs [1]. Optical properties, including transparency, color, refractive index, and birefringence, were also quantitatively compared against aromatic polyamides, establishing the dimethylmuconic acid-based materials as a distinct performance class.

Polymer chemistry Polyamide synthesis Materials science

UV-Stabilizing PVC Plasticizer: cis,cis Isomer Advantage

U.S. Patent US 3,671,572 teaches that normally liquid, curable polyesters prepared from α,α'-dimethylmuconic acids—specifically including the cis,cis (2Z,4Z) isomer—and polyethylene glycols function as plasticizers that impart ultraviolet stability to solid vinyl chloride polymers [1]. The patent explicitly claims the cis,cis isomer as the preferred diacid component for achieving the desired liquid-state processability and UV-stabilizing effect; the trans,trans isomer yields polyesters with different viscosity and compatibility profiles, limiting formulation flexibility [1]. The isomeric identity of the starting diacid is therefore a critical quality attribute for reproducible plasticizer performance.

Plasticizer synthesis UV stabilization Vinyl chloride polymers

cis,cis Selectivity via Microbial p-Xylene Oxidation

Studies of microbial hydrocarbon co-oxidation demonstrate that Nocardia cultures oxidize p-xylene to yield specifically α,α-cis,cis-dimethylmuconic acid (i.e., the (2Z,4Z)-2,5-dimethyl isomer), which accumulates on ion-exchange resins during cultivation [1]. The cis,cis stereochemistry is a direct consequence of the enzymatic dioxygenation mechanism and cannot be replicated by simple chemical isomerization of the trans,trans isomer without rigorous stereochemical control. This biosynthetic route is the basis for economical production of the cis,cis-isomer as disclosed in foundational patents on methylated muconic acid manufacturing (U.S. Pat. 3,383,289; U.S. Pat. 3,440,158) [2].

Microbial biotransformation Bio-based monomer production Green chemistry

Application Scenarios for (2Z,4Z)-Dimethylmuconic Acid


Crystal Engineering & Photoreaction Design

The (2Z,4Z) isomer is the only dimethylmuconic acid geometry capable of engaging in intermolecular [2+2] photocycloaddition within hydrogen-bonded co-crystals, as demonstrated with 1,8-naphthalenedicarboxamide templates [1]. Researchers designing light-responsive crystalline materials, molecular switches, or photomechanical actuators must procure the cis,cis‑isomer exclusively; the trans,trans isomer is photoinert in the same supramolecular environment.

High-Performance Polyamide & Polyhydrazide Synthesis

When polyhydrazides or polyamides are prepared from dimethylmuconic acid dichloride via interfacial or low-temperature solution polymerization, the resulting materials exhibit quantitatively superior molecular weight, film strength, and solubility relative to muconic acid-derived analogs [2]. This makes (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid the preferred monomer for applications demanding robust, processable unsaturated polyamides, such as specialty coatings, membranes, or fiber precursors.

UV-Stabilizing Plasticizer Formulation for PVC

Polyesters synthesized from α,α'-dimethyl-cis,cis-muconic acid (the (2Z,4Z) isomer) and polyethylene glycols yield normally liquid plasticizers that impart UV stability to rigid and flexible PVC compounds [3]. Industrial compounders targeting outdoor-grade vinyl formulations with enhanced weatherability should specify the cis,cis‑isomer to achieve the documented liquid-state processability and stabilization synergy.

Bio-Based Monomer Sourcing via Microbial p-Xylene Oxidation

The (2Z,4Z) isomer can be obtained in high isomeric purity through the Nocardia-mediated co-oxidation of p-xylene, a biosynthetic process that naturally yields the cis,cis product [4]. This route supports procurement strategies for renewable-carbon-content monomers and aligns with green-chemistry mandates in polymer and fine-chemical supply chains.

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